Ethyl O-isobutyl-L-serinate
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Overview
Description
Ethyl O-isobutyl-L-serinate is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . This compound is a derivative of L-serine, an amino acid, and features an ethyl ester and an isobutyl group attached to the serine backbone. It is primarily used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl O-isobutyl-L-serinate typically involves the esterification of L-serine with isobutyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl O-isobutyl-L-serinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted serine derivatives.
Scientific Research Applications
Ethyl O-isobutyl-L-serinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving amino acid metabolism and protein synthesis.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl O-isobutyl-L-serinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive intermediates. These intermediates can modulate cellular processes such as protein synthesis, signal transduction, and metabolic pathways .
Comparison with Similar Compounds
Ethyl L-serinate: A simpler ester derivative of L-serine.
Isobutyl L-serinate: Another ester derivative with a different alkyl group.
Methyl L-serinate: A methyl ester derivative of L-serine.
Comparison: Ethyl O-isobutyl-L-serinate is unique due to the presence of both ethyl and isobutyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and specificity in various chemical reactions and biological processes .
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-13-9(11)8(10)6-12-5-7(2)3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1 |
InChI Key |
LLXJRDHEGAQKAP-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](COCC(C)C)N |
Canonical SMILES |
CCOC(=O)C(COCC(C)C)N |
Origin of Product |
United States |
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